4-cyano-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride
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Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, the synthesis of 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid involves reacting 2-bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine with a metal cyanide to obtain 2-cyano-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine, which is then hydrolyzed .Scientific Research Applications
Synthesis and Biological Evaluation
The compound serves as a precursor or key intermediate in the synthesis of various heterocyclic derivatives, demonstrating significant insecticidal activity against agricultural pests such as the cotton leafworm, Spodoptera littoralis. This application highlights its potential in developing eco-friendly pesticides to enhance crop protection (Fadda et al., 2017).
Innovative routes to synthesize novel heterocyclic compounds incorporating the thiadiazole moiety have been explored. These compounds are characterized for their potential applications in pharmaceutical sciences, indicating the versatility of such chemical structures in drug development (Ranjbar‐Karimi et al., 2010).
Studies on azolylhydrazones derived from ethyl cyanoacetate and malononitrile have led to the formation of azolo[5,1-c][1,2,4]triazines, showcasing the compound's role in generating new chemical entities with potential pharmacological activities (Gray et al., 1976).
The chemical's utility extends to the synthesis of thiazolopyrimidines, which have been prepared as potential antimicrobial and antitumor agents. This research area underlines the compound's significance in medicinal chemistry for developing new therapeutic agents (Said et al., 2004).
Further, the compound has facilitated the creation of new thienopyrimidine derivatives, assessed for their antimicrobial activity. This underscores its contribution to the discovery of new antimicrobials, addressing the urgent need for novel antibiotics (Bhuiyan et al., 2006).
Molecular Docking and Screening
- Molecular docking and in vitro screening of newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives have been conducted. These studies are essential for identifying compounds with high binding affinities towards specific biological targets, paving the way for the development of targeted therapies (Flefel et al., 2018).
Properties
IUPAC Name |
4-cyano-N-(5-ethyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS.ClH/c1-2-20-8-7-13-14(10-20)22-16(18-13)19-15(21)12-5-3-11(9-17)4-6-12;/h3-6H,2,7-8,10H2,1H3,(H,18,19,21);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVODHHRNEHAIPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C#N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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